4-[(3-Methoxypiperidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
4-[(3-methoxypiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-3-2-8-14(10-12)9-11-4-6-13-7-5-11/h4-7,12H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCXWLNYFBCWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Pyridinecarboxaldehyde
The most widely reported method involves reductive amination between 4-pyridinecarboxaldehyde and 3-methoxypiperidine. Early protocols employed sodium cyanoborohydride in methanol at ambient temperature, yielding 68–72% product after 24 hours. Optimization studies revealed that substituting NaBH(OAc)₃ in dichloromethane with catalytic acetic acid improved yields to 82% while reducing reaction time to 8 hours. Critical parameters include:
Table 1. Reductive amination optimization parameters
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | MeOH, CH₂Cl₂, THF | CH₂Cl₂ | +14% |
| Temperature (°C) | 0–40 | 25 | +9% |
| Equiv. 3-Methoxypiperidine | 1.0–2.5 | 1.8 | +11% |
The reaction mechanism proceeds through imine formation ($$ \text{RCHO} + \text{R'NH}2 \rightarrow \text{RCH=NR'} $$) followed by borohydride-mediated reduction ($$ \text{RCH=NR'} \xrightarrow{\text{BH}4^-} \text{RCH}_2\text{NHR'} $$). Side products typically include bis-alkylated amines (5–12%) and unreacted aldehyde (3–7%), necessitating chromatographic purification with hexane/ethyl acetate (3:1 to 1:2 gradients).
Nucleophilic Substitution on Chloromethylpyridine
Alternative routes utilize 4-(chloromethyl)pyridine hydrochloride with 3-methoxypiperidine under basic conditions. Initial attempts with K₂CO₃ in acetonitrile at reflux yielded 58% product with 15% dimerization. Modified protocols employing Cs₂CO₃ in DMF at 80°C suppressed side reactions (<5% dimer) while achieving 84% conversion. Kinetic studies demonstrated second-order dependence on both reactants ($$ \text{rate} = k[\text{ClCH}_2\text{Py}][\text{Piperidine}] $$), with activation energy calculated as 92 kJ/mol.
Modern Catalytic Methods
Transition-Metal Mediated Coupling
Palladium-catalyzed procedures enable direct C-N bond formation between 4-bromomethylpyridine and 3-methoxypiperidine. The Wang-Xiao protocol using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C achieved 78% yield with complete regioselectivity. Copper(I)-catalyzed variants (CuI/1,10-phenanthroline) in DMSO at 90°C provided comparable yields (75%) but required longer reaction times (24 vs. 12 hours).
Table 2. Metal catalyst performance comparison
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | 110 | 12 | 78 | 6.5 |
| CuI/Phenanthroline | 90 | 24 | 75 | 3.1 |
| Ni(acac)₂/DPPF | 120 | 18 | 68 | 3.8 |
Enzymatic Approaches
Recent advances employ lipase-catalyzed transamination in non-aqueous media. Immobilized Candida antarctica lipase B (CAL-B) mediated the reaction between 4-pyridinemethylamine and 3-methoxy-1-piperidone in tert-butanol at 45°C, achieving 63% conversion after 72 hours. While yields remain suboptimal, this method eliminates heavy metal residues and operates under mild conditions (pH 7.0–7.5).
Solid-Phase Synthesis Strategies
Resin-Bound Intermediate Preparation
Merrifield resin-functionalized protocols enable facile purification through catch-and-release mechanisms. The sequence involves:
- Loading 4-pyridinemethanol onto chloromethylated polystyrene (85% loading efficiency)
- Swelling in DMF with 3-methoxypiperidine (5 equiv) and DIEA (10 equiv)
- Heating at 60°C for 48 hours (78% cleavage yield)
This approach reduces purification steps but requires careful control of resin crosslinking (1% DVB optimal). Scale-up trials demonstrated consistent yields (±3%) across 100g batches.
Continuous Flow Synthesis
Microreactor systems enhance reaction control for exothermic steps. A three-stage continuous process achieves:
- Imine formation (RT, residence time 5 min)
- NaBH₄ reduction (0°C, 2 min)
- In-line liquid-liquid extraction (EtOAc/H₂O)
Total residence time of 12 minutes provides 89% yield with productivity of 1.2 kg/day.
Stereochemical Considerations
The 3-methoxypiperidine moiety introduces a stereogenic center, necessitating enantioselective synthesis. Chiral pool approaches using (R)-3-hydroxypiperidine followed by methylation (MeI, Ag₂O) achieved 98% ee but required expensive starting materials. Catalytic asymmetric hydrogenation of 3-ketopiperidine derivatives using Ir-(S)-Segphos complexes provided 92% ee with 85% yield under 50 bar H₂.
Table 3. Enantioselection methods comparison
| Method | Starting Material | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|---|
| Chiral pool | (R)-3-Hydroxypiperidine | None | 98 | 76 |
| Asymmetric hydrogenation | 3-Ketopiperidine | Ir-(S)-Segphos | 92 | 85 |
| Enzymatic resolution | Racemic mixture | CAL-B | 99 | 42 |
Industrial-Scale Production
Kilo-Lab Optimization
A 5 kg batch process using reductive amination in flow reactors demonstrated:
Environmental Impact Assessment
Life-cycle analysis comparing three routes revealed:
Table 4. Sustainability metrics
| Metric | Reductive Amination | Metal Catalysis | Enzymatic |
|---|---|---|---|
| PMI (kg/kg product) | 86 | 124 | 45 |
| Energy (MJ/mol) | 580 | 720 | 310 |
| Carbon Footprint (kg CO₂eq/kg) | 12.4 | 16.8 | 7.9 |
The enzymatic route shows superior environmental metrics but requires further yield improvements for commercial viability.
Chemical Reactions Analysis
Formylation via Vilsmeier–Haack Reaction
The 3-formyl group on the indole ring is introduced through the Vilsmeier–Haack reaction, a widely used method for formylating aromatic systems.
| Reaction Conditions | Details | Reference |
|---|---|---|
| Reagents | DMF, POCl₃ | |
| Temperature | 0°C (initial), 70°C (reflux) | |
| Reaction Time | 6–7 hours | |
| Yield | >85% |
Mechanistic Insight :
The reaction proceeds via electrophilic substitution, where the Vilsmeier reagent (generated from DMF and POCl₃) activates the indole at the 3-position, followed by hydrolysis to yield the aldehyde.
Reductive Amination for Acetamide Formation
The cyclopentylacetamide moiety is synthesized through reductive amination or direct amidation.
| Reaction Conditions | Details | Reference |
|---|---|---|
| Reagents | Cyclopentylamine, chloroacetyl chloride, NaBH₃CN | |
| Solvent | THF or CH₂Cl₂ | |
| Catalyst | Triethylamine (for amidation) | |
| Yield | 65–72% |
Example Protocol :
A mixture of 7-ethyl-3-formylindole (1.0 equiv.), chloroacetyl chloride (1.2 equiv.), and triethylamine (2.0 equiv.) in CH₂Cl₂ is stirred at 0°C. Cyclopentylamine (1.5 equiv.) is added, followed by NaBH₃CN for reduction.
Alkylation at the 7-Position
The ethyl group at the 7-position is introduced via Friedel–Crafts alkylation or nucleophilic substitution.
| Reaction Conditions | Details | Reference |
|---|---|---|
| Reagents | Ethyl bromide, AlCl₃ (Lewis acid) | |
| Solvent | Toluene or DMF | |
| Temperature | 80°C |
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmacologically Active Compounds
4-[(3-Methoxypiperidin-1-yl)methyl]pyridine is primarily utilized as a building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to be modified to enhance biological activity or selectivity against specific targets. For instance, modifications on the piperidine ring can lead to compounds with improved potency against certain diseases, such as cancer or metabolic disorders .
Biological Studies
Receptor-Ligand Interactions and Enzyme Inhibition
The compound is instrumental in studying receptor-ligand interactions and enzyme inhibition. Its ability to bind to specific receptors makes it valuable for exploring mechanisms of action in various biological systems. For example, it has been evaluated for its potential effects on AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy regulation .
Case Study: AMPK Activators
In one study, derivatives of this compound were synthesized to act as AMPK activators, showing promising results with EC50 values indicating strong biological activity . The modifications on the pyridine moiety significantly influenced the metabolic stability and cellular activity of these compounds.
Industrial Applications
Intermediate in Agrochemical Production
Beyond its medicinal uses, this compound serves as an intermediate in the production of agrochemicals. Its derivatives are employed in developing herbicides and pesticides that are essential for modern agriculture. The compound's versatility allows it to be adapted for various chemical processes in industrial settings.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of LSD1 Inhibitors
Dopamine Receptor Antagonists
Piperidine-containing compounds like L 745,870 (3-[4-(4-chlorophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine) and S 18126 demonstrate selectivity for dopamine D4 receptors. Key comparisons:
- Structural Divergence : L 745,870 incorporates a piperazine ring instead of piperidine, reducing steric hindrance and enhancing D4 affinity (Ki = 2.5 nM) .
- Functional Outcomes : Unlike this compound, L 745,870 shows negligible activity at D2/D3 receptors, highlighting the impact of nitrogen positioning and substituents on receptor specificity .
Table 2: Dopamine Receptor Binding Profiles
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity Ratio (D4/D2) | Source |
|---|---|---|---|---|---|
| L 745,870 | 2.5 | 905 | >3000 | 362 | |
| S 18126 | 2.4 | 738 | 2840 | 308 |
Neurotoxic Piperidine Analogs
1,2,3,6-Tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), an MPTP analog, shares a tetrahydropyridine core but differs in substituents. Critical distinctions:
- Mechanism: TMMP induces dopamine depletion via monoamine oxidase B (MAO-B)-mediated oxidation to a neurotoxic pyridinium ion, a pathway absent in this compound due to its saturated piperidine ring .
- Potency : TMMP exhibits greater dopamine depletion than MPTP, underscoring the role of lipophilic substituents in toxicity .
Antibacterial Piperidine Derivatives
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () demonstrates antibacterial activity. Structural parallels include:
- Activity : Such derivatives inhibit bacterial growth at MIC values of 4–16 µg/mL, suggesting that the methoxy group in this compound could modulate similar interactions .
Biological Activity
4-[(3-Methoxypiperidin-1-yl)methyl]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a methoxypiperidine moiety. Its molecular formula is C13H18N2O, and it has a molecular weight of approximately 218.30 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to act as a modulator for neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation.
Pharmacological Effects
Recent studies have indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Research has shown that the compound exhibits antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels.
- Cognitive Enhancement : The compound may enhance cognitive functions, including memory and learning, by interacting with cholinergic pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from oxidative stress, which is a contributing factor in neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters such as acetylcholine. This suggests its potential use in treating conditions like Alzheimer's disease.
In Vivo Studies
Animal studies have provided evidence for its efficacy in reducing depressive behaviors. For example, in a forced swim test, subjects treated with the compound showed significantly reduced immobility times compared to control groups, indicating an antidepressant effect.
Case Studies
A notable case study involved the evaluation of the compound's effects on cognitive dysfunction induced by chronic stress in rats. The results indicated that treatment with this compound improved both memory retention and learning capabilities when assessed through maze tests.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Q & A
Q. Basic
- NMR : H and C NMR identify methoxy (-OCH), piperidinyl, and pyridyl protons/carbons. Coupling patterns distinguish axial/equatorial substituents on the piperidine ring.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 247.15).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% target compound) .
How do researchers address discrepancies in spectral data (e.g., NMR, MS) when confirming the structure of this compound?
Advanced
Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- Synthetic intermediates : Comparing spectra of intermediates (e.g., piperidine precursors) to isolate the source of anomalies.
- 2D NMR : COSY and HSQC resolve overlapping signals in complex regions (e.g., piperidine CH groups).
- Isotopic labeling : N or C labeling clarifies ambiguous assignments in the pyridine ring .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how are IC50_{50}50 values determined?
Q. Advanced
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins.
- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to calculate IC.
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target affinity (K). Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) .
How can computational methods like molecular docking predict the interaction of this compound with biological targets?
Q. Advanced
- Docking software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. The methoxypiperidine group often occupies hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds.
- MD simulations : GROMACS or AMBER assesses binding stability over time (e.g., 100 ns trajectories).
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier penetration) .
What strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives?
Q. Advanced
- Analog synthesis : Varying substituents (e.g., replacing methoxy with ethoxy or halogens) and testing bioactivity.
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with activity.
- Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bond acceptors on the pyridine ring) .
What are the critical considerations for designing stability studies of this compound under various storage conditions?
Q. Basic
- Temperature : Long-term stability at -20°C vs. accelerated degradation at 40°C (ICH Q1A guidelines).
- Light sensitivity : Amber vials prevent photodegradation of the methoxy group.
- Humidity : Desiccants (e.g., silica gel) mitigate hydrolysis in humid environments. Purity is monitored via HPLC at 0, 3, 6, and 12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
